
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a synthetic organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 3-chlorophenyl and naphthalen-1-yl groups makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the reaction of a suitable naphthalene derivative with a chlorophenyl derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R,5R)-5-(3-Bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Methylphenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
Uniqueness
The uniqueness of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific substitution pattern. The presence of the 3-chlorophenyl group imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
887304-82-7 |
|---|---|
分子式 |
C19H13ClO3 |
分子量 |
324.8 g/mol |
IUPAC名 |
(2R,5R)-5-(3-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H13ClO3/c20-14-8-3-7-13(11-14)17-18(21)23-19(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17,19H/t17-,19-/m1/s1 |
InChIキー |
MIEXEOKIZDAZKY-IEBWSBKVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]3O[C@@H](C(=O)O3)C4=CC(=CC=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3OC(C(=O)O3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


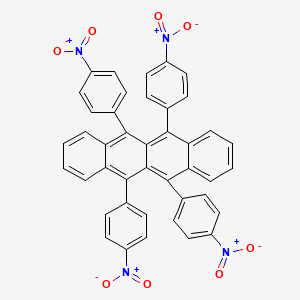
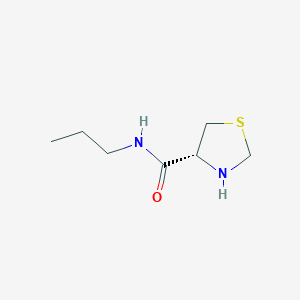

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
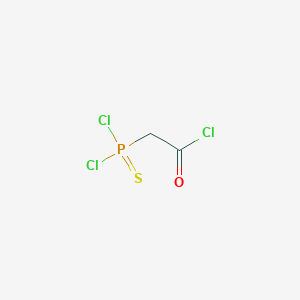
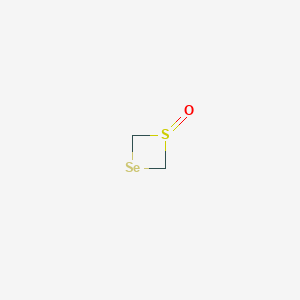
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
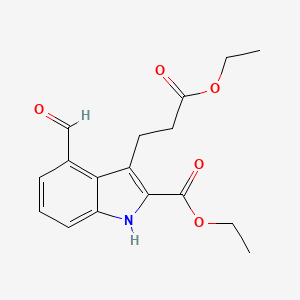
![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

